molecular formula C15H14ClFN6O2S B11381864 N-(4-{5-[(2-chloro-4-fluorobenzyl)sulfanyl]-4-ethyl-4H-1,2,4-triazol-3-yl}-1,2,5-oxadiazol-3-yl)acetamide

N-(4-{5-[(2-chloro-4-fluorobenzyl)sulfanyl]-4-ethyl-4H-1,2,4-triazol-3-yl}-1,2,5-oxadiazol-3-yl)acetamide

Cat. No.: B11381864
M. Wt: 396.8 g/mol
InChI Key: QNVTVRDEJLNBBG-UHFFFAOYSA-N
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Description

N-[4-(5-{[(2-CHLORO-4-FLUOROPHENYL)METHYL]SULFANYL}-4-ETHYL-4H-1,2,4-TRIAZOL-3-YL)-1,2,5-OXADIAZOL-3-YL]ACETAMIDE is a complex organic compound that features a combination of several functional groups, including a triazole ring, an oxadiazole ring, and a sulfanyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(5-{[(2-CHLORO-4-FLUOROPHENYL)METHYL]SULFANYL}-4-ETHYL-4H-1,2,4-TRIAZOL-3-YL)-1,2,5-OXADIAZOL-3-YL]ACETAMIDE typically involves multiple steps. One common approach is to start with the preparation of the triazole and oxadiazole rings separately, followed by their coupling through a sulfanyl linkage. The reaction conditions often require the use of solvents like acetonitrile and bases such as triethylamine or pyridine .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure precise control over reaction conditions and to enhance yield and purity. The use of automated systems can also help in scaling up the production while maintaining consistency.

Chemical Reactions Analysis

Types of Reactions

N-[4-(5-{[(2-CHLORO-4-FLUOROPHENYL)METHYL]SULFANYL}-4-ETHYL-4H-1,2,4-TRIAZOL-3-YL)-1,2,5-OXADIAZOL-3-YL]ACETAMIDE can undergo various types of chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro groups in the oxadiazole ring can be reduced to amines.

    Substitution: Halogen atoms in the phenyl ring can be substituted with other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like sodium methoxide for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while reduction of nitro groups can produce amines.

Scientific Research Applications

N-[4-(5-{[(2-CHLORO-4-FLUOROPHENYL)METHYL]SULFANYL}-4-ETHYL-4H-1,2,4-TRIAZOL-3-YL)-1,2,5-OXADIAZOL-3-YL]ACETAMIDE has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N-[4-(5-{[(2-CHLORO-4-FLUOROPHENYL)METHYL]SULFANYL}-4-ETHYL-4H-1,2,4-TRIAZOL-3-YL)-1,2,5-OXADIAZOL-3-YL]ACETAMIDE involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[4-(5-{[(2-CHLORO-4-FLUOROPHENYL)METHYL]SULFANYL}-4-ETHYL-4H-1,2,4-TRIAZOL-3-YL)-1,2,5-OXADIAZOL-3-YL]ACETAMIDE stands out due to its unique combination of functional groups, which confer specific chemical and biological properties

Properties

Molecular Formula

C15H14ClFN6O2S

Molecular Weight

396.8 g/mol

IUPAC Name

N-[4-[5-[(2-chloro-4-fluorophenyl)methylsulfanyl]-4-ethyl-1,2,4-triazol-3-yl]-1,2,5-oxadiazol-3-yl]acetamide

InChI

InChI=1S/C15H14ClFN6O2S/c1-3-23-14(12-13(18-8(2)24)22-25-21-12)19-20-15(23)26-7-9-4-5-10(17)6-11(9)16/h4-6H,3,7H2,1-2H3,(H,18,22,24)

InChI Key

QNVTVRDEJLNBBG-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=NN=C1SCC2=C(C=C(C=C2)F)Cl)C3=NON=C3NC(=O)C

Origin of Product

United States

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